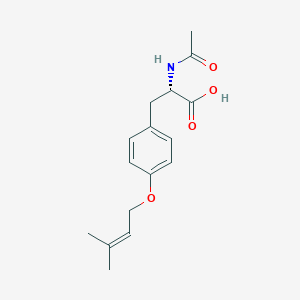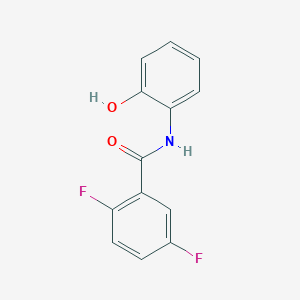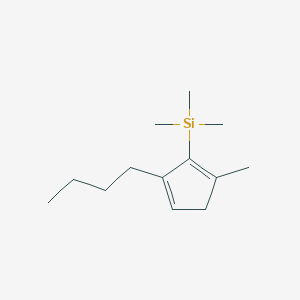
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane is an organosilicon compound It is a derivative of cyclopentadiene, where the cyclopentadienyl ring is substituted with a butyl group and a methyl group, and the silicon atom is bonded to three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a substituted cyclopentadienide. For instance, the reaction of trimethylsilyl chloride with sodium cyclopentadienide can yield trimethylsilyl cyclopentadiene . The specific conditions for synthesizing the butyl and methyl-substituted derivative would involve similar steps but with the appropriate substituted cyclopentadienide.
Industrial Production Methods
Industrial production methods for such organosilicon compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
(5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and as a building block in the synthesis of biologically relevant compounds.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties like hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which (5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane exerts its effects involves its interaction with various molecular targets. The silicon atom can form strong bonds with other elements, and the cyclopentadienyl ring can participate in π-π interactions and coordination with metal centers. These interactions can influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyclopentadiene: A simpler analog where the cyclopentadienyl ring is not substituted with butyl and methyl groups.
5-Butyl-2-methylcyclopenta-1,3-diene: Another derivative with a different substitution pattern on the cyclopentadienyl ring.
Uniqueness
The uniqueness of (5-Butyl-2-methylcyclopenta-1,4-dien-1-yl)(trimethyl)silane lies in its specific substitution pattern, which can impart distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
188746-83-0 |
|---|---|
Molecular Formula |
C13H24Si |
Molecular Weight |
208.41 g/mol |
IUPAC Name |
(5-butyl-2-methylcyclopenta-1,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H24Si/c1-6-7-8-12-10-9-11(2)13(12)14(3,4)5/h10H,6-9H2,1-5H3 |
InChI Key |
LVKFNJWFIZEHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCC(=C1[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)

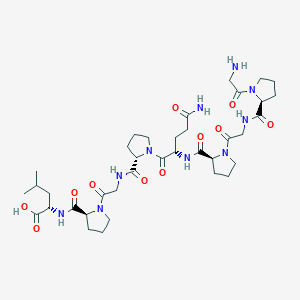
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
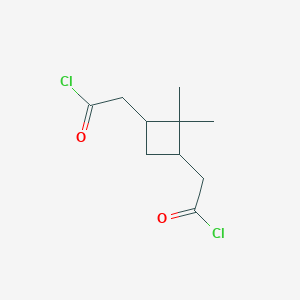
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
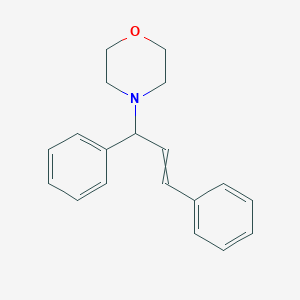
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)

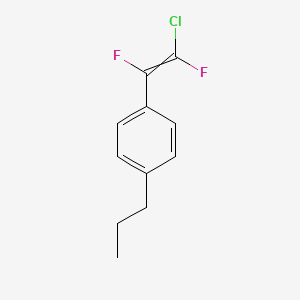

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
